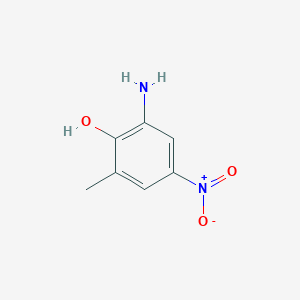

2-Amino-6-methyl-4-nitrophenol

Vue d'ensemble

Description

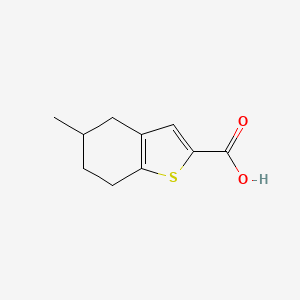

2-Amino-6-methyl-4-nitrophenol is a compound that has been studied in various contexts, particularly in relation to its synthesis and its role in chemical reactions. The compound's structure and properties suggest potential applications in the field of organic chemistry, especially concerning aromatic compounds and their transformations.

Synthesis Analysis

The synthesis of compounds related to 2-amino-6-methyl-4-nitrophenol has been explored in research. For instance, substituted 2′-amino-biphenyl-2-ols have been synthesized through a double functionalization process that includes nitration and cycloetherification, leading to the formation of functionalized 4-nitro-dibenzofurans . This process utilizes NaNO2 in trifluoroacetic acid (TFA) and water, indicating a method that could potentially be adapted for the synthesis of 2-amino-6-methyl-4-nitrophenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-6-methyl-4-nitrophenol has been determined through crystallography. For example, the structure of 2-amino-5-nitrophenol has been analyzed, revealing that molecules are held together by hydrogen bonds to form a ribbon along the crystal axis, with dipole-dipole interactions also playing a role . This information provides insight into the potential molecular interactions and stability of 2-amino-6-methyl-4-nitrophenol.

Chemical Reactions Analysis

The reactivity of related compounds has been studied, such as the oxidation of various aromatic amines by 2-aminophenol 1,6-dioxygenase, an enzyme that catalyzes the cleavage of aromatic rings . Although 2-amino-6-methyl-4-nitrophenol is not explicitly mentioned, the enzyme's ability to oxidize similar compounds suggests that it may also act on 2-amino-6-methyl-4-nitrophenol, leading to ring cleavage and the formation of new products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methyl-4-nitrophenol can be inferred from related compounds. For instance, the crystal structure of a complex containing 2-amino-4-nitrophenol shows that the molecules are nearly planar and form a three-dimensional network through hydrogen bonding and π-π interactions . These interactions are crucial for understanding the compound's solubility, stability, and reactivity.

Applications De Recherche Scientifique

1. Environmental Impact and Degradation

Nitrophenols, including compounds related to 2-Amino-6-methyl-4-nitrophenol, are significant in environmental studies due to their prevalence as industrial pollutants. Research by Uberoi and Bhattacharya (1997) explored the toxicity and degradability of nitrophenols, including 2-nitrophenol and 4-nitrophenol, in anaerobic systems. They found that these compounds could be transformed into aminophenols under anaerobic conditions, indicating potential pathways for environmental degradation (Uberoi & Bhattacharya, 1997).

2. Use in Hair Dye Formulations

Andersen (1997) discussed the safety assessment of 2-Amino-6-Chloro-4-Nitrophenol and its hydrochloride salt, which function as colorants in hair dyes. This study highlighted that 2-Amino-6-Chloro-4-Nitrophenol is poorly absorbed through the skin, suggesting its use in cosmetic applications (Andersen, 1997).

3. Biochemical Applications

In biochemical research, Hanstein et al. (1979) synthesized radioactive 2-azido-4-nitrophenol from 2-amino-4-nitrophenol for studying photochemical properties. This compound was used as a photoaffinity labeling reagent, indicating its application in biochemical labeling and tracking studies (Hanstein et al., 1979).

4. Synthesis of Quinolines and Related Compounds

Roberts et al. (1997) utilized 2-amino-4-nitrophenol in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are precursors for various natural products. This illustrates its use in organic synthesis, particularly in creating complex heterocyclic structures (Roberts et al., 1997).

5. Electrochemical Sensing of Organic Pollutants

Shah et al. (2017) described the development of an electrochemical sensing platform based on gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including 2-amino-4-nitrophenol. This research suggests its potential application in environmental monitoring and detection of toxic substances (Shah et al., 2017).

Safety and Hazards

2-Amino-6-methyl-4-nitrophenol can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mécanisme D'action

Target of Action

2-Amino-6-methyl-4-nitrophenol is a derivative of nitrophenol. Nitrophenols are compounds that have been widely observed in various ambient atmospheres

Mode of Action

This involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The compound may interact with its targets through similar mechanisms.

Pharmacokinetics

For instance, it has a molecular formula of C7H8N2O3 and an average mass of 168.150 Da . It has a predicted boiling point of 299.1±40.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 . Its water solubility at 25°C is estimated to be 3046 mg/L .

Result of Action

, suggesting it may have effects on vascular smooth muscle cells and blood flow.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-6-methyl-4-nitrophenol. For instance, it is found in diesel exhaust particles (DEP), suggesting that air pollution levels could impact its presence and concentration in the environment . Additionally, its formation and stability could be influenced by factors such as temperature, pH, and the presence of other chemical species .

Propriétés

IUPAC Name |

2-amino-6-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMBLPBTZZZSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211703 | |

| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methyl-4-nitrophenol | |

CAS RN |

6265-03-8 | |

| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)